Idazoxan hydrochloride
Overview
Description
Idazoxan hydrochloride (IDA) is an imidazoline and adrenoreceptor ligand with a molecular weight of 241. It has been shown to bind to mitochondrial membranes and induce apoptosis in pancreatic beta cells. While its primary use has been in the context of adrenergic receptors, recent studies have explored its potential antineoplastic activity against various cancer cell lines and tumor samples, suggesting that IDA might also have immunomodulatory effects in vivo .
Synthesis Analysis
The synthesis of idazoxan hydrochloride is not directly detailed in the provided papers. However, as a compound that has been used in various studies, it is likely synthesized through standard chemical synthesis techniques appropriate for imidazoline derivatives. The pharmacokinetics of idazoxan hydrochloride have been studied in deer, indicating rapid absorption and elimination, which could provide insights into its synthesis and metabolism .
Molecular Structure Analysis
Idazoxan hydrochloride's molecular structure, as an imidazoline derivative, is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. The hydrochloride addition suggests that the compound is used in its salt form, which may enhance its solubility and stability for biological studies .
Chemical Reactions Analysis
The chemical behavior of idazoxan hydrochloride in biological systems includes binding to mitochondrial membranes and promoting apoptosis. It does not inhibit [3H]idazoxan binding at non-α2-adrenoceptors, which indicates specificity in its interactions with cellular components. The compound's cytotoxic effects on cancer cells and its ability to promote calreticulin expression suggest that it may participate in complex chemical reactions within the cell that lead to cell death .
Physical and Chemical Properties Analysis
Idazoxan hydrochloride's physical and chemical properties, such as its binding affinity and kinetics, have been characterized in various studies. It binds with high affinity to non-adrenergic sites in pig kidney membranes, indicating a strong interaction with certain cellular components. The pharmacokinetic parameters in deer, including absorption and elimination half-lives, peak plasma concentration, and area under the plasma concentration-time curve, provide additional information on its physical and chemical behavior in a biological context .
Relevant Case Studies
Several case studies highlight the diverse applications of idazoxan hydrochloride. It has been used to investigate the binding of [3H]idazoxan to non-α2-adrenoceptors in rabbit adipocyte membranes, demonstrating its specificity and potential for studying non-adrenergic receptors . In cancer research, IDA has shown cytotoxic effects on cell lines and human tumor samples, indicating its potential as an antineoplastic agent . Additionally, idazoxan has been studied for its effects on dorsal raphe 5-hydroxytryptamine neuronal function, suggesting its influence on neurotransmitter systems . In the context of schizophrenia treatment, idazoxan augmented the effects of fluphenazine, providing evidence for its potential use in enhancing the therapeutic effects of neuroleptics .
Scientific Research Applications
Antineoplastic Activity
- Antineoplastic Activity in Cancer Treatment : Idazoxan hydrochloride (IDA) has demonstrated antineoplastic activity, being cytotoxic to murine lung cancer and human prostate cancer cell lines, as well as to specimens of breast, gastric, lung, ovarian, and prostate cancers and non-Hodgkin’s lymphoma. It induces apoptotic cell death and promotes calreticulin expression, suggesting potential immunomodulatory effects in vivo, and is anticipated to be clinically useful in cancer treatment (Eilon et al., 2009).
Binding Affinity Studies
- Binding Affinity to Non-Adrenergic Sites : IDA has high-affinity binding sites in pig kidney membranes that are not alpha 2-adrenoceptors. These sites are recognized by amiloride derivatives, suggesting a new class of binding sites and a possible target for imidazolidines derivatives known for antihypertensive properties (Vigne et al., 1989).
Pharmacokinetics Studies
- Pharmacokinetics in Animals : Studies on the pharmacokinetics of idazoxan hydrochloride in deer have established methods for its determination in plasma using RP-HPLC. The kinetics were found to fit a one-compartment model with first-order absorption, characterized by rapid drug action and fast metabolism with little residue in blood (Li, 2011).
Neuropharmacological Studies
- Alpha 2-Adrenoceptor Antagonism : Idazoxan selectively antagonizes alpha 2-adrenoceptors on rat central neurons, with much higher selectivity over alpha 1-receptors. This property makes it a pure antagonist with potential applications in neuropharmacology (Freedman & Aghajanian, 1984).
Psychopharmacological Studies
- Treatment-Resistant Schizophrenia : In the context of schizophrenia, idazoxan has shown promise in augmenting treatment response. When administered with typical neuroleptics to treatment-resistant patients, it resulted in significant reductions of psychosis and symptoms, supporting the role of alpha 2 receptor antagonism in enhancing therapeutic response to typical neuroleptic treatment (Litman et al., 1996).
Miscellaneous Studies
- Immobilization in Wildlife : Idazoxan has been used to reverse the effects of xylazine hydrochloride, an immobilizing agent in wildlife studies. Its effective use in the rapid revival of consciousness post-immobilization in moose and caribou highlights its potential in veterinary applications (Doherty & Tweedie, 1989).
Safety And Hazards
When handling Idazoxan hydrochloride, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Relevant Papers
One relevant paper titled “Antineoplastic activity of idazoxan hydrochloride” discusses that Idazoxan hydrochloride (IDA) is a 241 molecular weight imidazole and adrenoreceptor ligand. It binds to mitochondrial membranes and promotes apoptosis of pancreatic beta cells .
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUBYOVCLMEAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920189 | |
Record name | (+/-)-Idazoxan monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855744 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Idazoxan hydrochloride | |
CAS RN |
79944-56-2, 90755-83-2, 79944-58-4 | |
Record name | Idazoxan hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79944-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idazoxan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090755832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDAZOXAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Idazoxan monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Idazoxan hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDAZOXAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15394QZS7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.